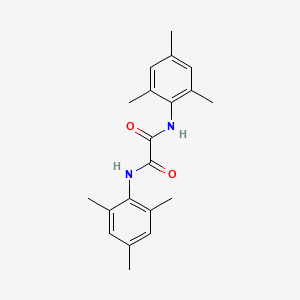![molecular formula C30H41NO B12102547 7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene](/img/structure/B12102547.png)
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex polycyclic structure with a unique arrangement of fused rings. Let’s break down its name:
- The prefix “7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]” indicates the substituents on the tricyclic core.
- The core structure is a tricyclic azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene .
- The compound’s intricate architecture suggests potential interesting properties and applications.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multiple steps due to its complexity.
- Industrial production methods may involve modifications of existing synthetic strategies or novel approaches.
Analyse Chemischer Reaktionen
Oxidation: The compound’s double bonds could undergo oxidative reactions, potentially leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of the azatricyclo core could yield saturated analogs.
Substitution: Substituents on the core may participate in substitution reactions.
Common Reagents and Conditions: These would depend on the specific reaction. For example, hydrogenation (reduction) might use a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Major Products: Without experimental data, we can’t definitively predict major products, but exploring these reactions could reveal valuable derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Assessing its interactions with biological macromolecules (proteins, nucleic acids) and potential therapeutic applications.
Medicine: Exploring its pharmacological properties, toxicity, and potential drug development.
Industry: Considering its use in materials science, catalysis, or as a precursor for other compounds.
Wirkmechanismus
- Unfortunately, specific information about its mechanism of action is lacking. we can speculate:
- It might interact with cellular receptors or enzymes due to its complex structure.
- Further research is needed to elucidate its targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other polycyclic structures with azatricyclo cores.
Uniqueness: Its tert-butyl and propan-2-ylidenepyran substituents make it distinct. We’d need to explore databases and literature to find close analogs.
Remember that this compound’s detailed investigation would require experimental work and access to specialized databases
Eigenschaften
Molekularformel |
C30H41NO |
|---|---|
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
7-[(E)-2-(6-tert-butyl-4-propan-2-ylidenepyran-2-yl)ethenyl]-3,3,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene |
InChI |
InChI=1S/C30H41NO/c1-20(2)22-16-24(32-26(17-22)28(3,4)5)11-10-21-14-23-18-29(6,7)19-31-13-12-30(8,9)25(15-21)27(23)31/h10-11,14-17H,12-13,18-19H2,1-9H3/b11-10+ |
InChI-Schlüssel |
DYDHBYXLNJLECS-ZHACJKMWSA-N |
Isomerische SMILES |
CC(=C1C=C(OC(=C1)C(C)(C)C)/C=C/C2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
Kanonische SMILES |
CC(=C1C=C(OC(=C1)C(C)(C)C)C=CC2=CC3=C4C(=C2)C(CCN4CC(C3)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![1,3-Dihydrobenzo[c]thiophene-5-carbaldehyde 2,2-dioxide](/img/structure/B12102519.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)



![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)
